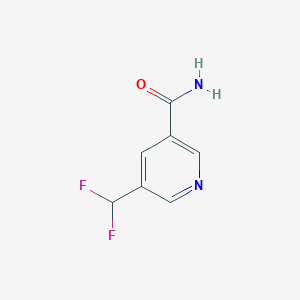
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is an organic compound with the molecular formula C9H14O3 . This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group, three methyl groups, and a ketone group. It is a colorless nonvolatile oil and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . The reaction proceeds as follows:
[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) typically involves large-scale application of the aforementioned synthetic routes. The palladium-catalyzed hydrocarboxylation method is favored due to its efficiency and high yield .
化学反応の分析
Types of Reactions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include acyl chlorides or esters, depending on the substituent introduced.
科学的研究の応用
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the additional methyl and ketone groups.
Cyclohexanecarboxylic acid: Contains a six-membered ring instead of a five-membered ring.
2-Chlorocyclohexanone: Used as an intermediate in the synthesis of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI).
Uniqueness
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a ketone group on the cyclopentane ring makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
464-89-1 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
1,2,2-trimethyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)4-5-9(8,3)7(11)12/h4-5H2,1-3H3,(H,11,12) |
InChIキー |
LRGIELAZPCCUKY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCC1(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


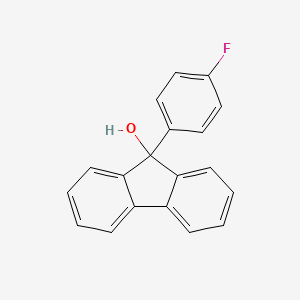
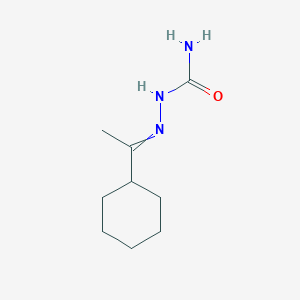
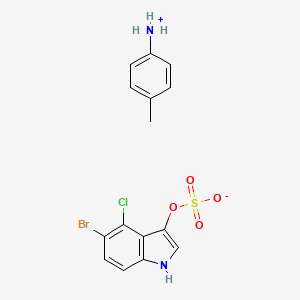
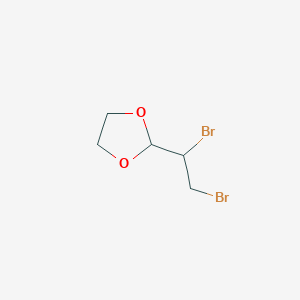

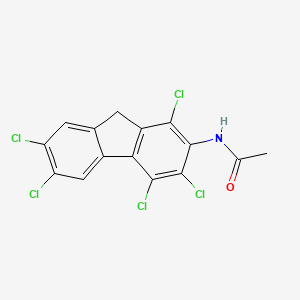
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)


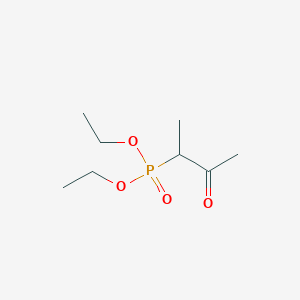
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)
